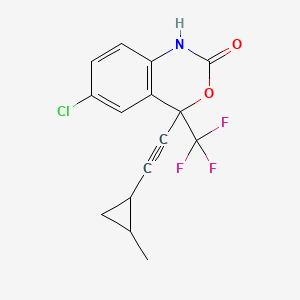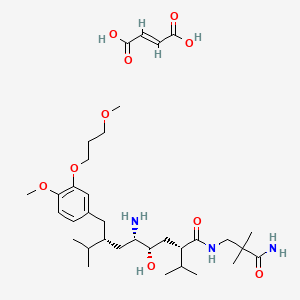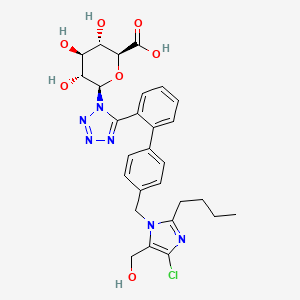
Losartan N1-Glucuronide
Overview
Description
Losartan N1-Glucuronide is a metabolite of losartan, an angiotensin II receptor antagonist used primarily to treat hypertension. This compound is formed through the glucuronidation of losartan, a process that enhances its solubility and facilitates its excretion from the body . The molecular formula of this compound is C28H31ClN6O7, and it has a molecular weight of 599.03 g/mol .
Mechanism of Action
Target of Action
Losartan N1-Glucuronide, a metabolite of Losartan, primarily targets the Angiotensin II receptor type 1 (AT1) . The AT1 receptor plays a crucial role in regulating blood pressure and fluid balance .
Mode of Action
This compound, like Losartan, acts as a selective and competitive antagonist at the AT1 receptor . It prevents the binding of Angiotensin II to the AT1 receptor, thereby inhibiting the vasoconstrictor and aldosterone-secreting effects of Angiotensin II .
Biochemical Pathways
The metabolism of Losartan involves three main routes: oxidation, hydroxylation, and glucuronidation . The conversion of Losartan to its active metabolite E-3174 involves oxidation of an alcohol to a carboxylic acid, catalyzed by cytochrome P450 enzymes . The glucuronidation of Losartan, which results in the formation of this compound, is mainly carried out by UGT1A1 and UGT2B7 .
Pharmacokinetics
Losartan is rapidly absorbed and reaches maximum concentrations 1–2 hours post-administration . Approximately 14% of a Losartan dose is converted to the active metabolite E-3174 . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours, and that of E-3174 from 6 to 9 hours . Renal excretion is a minor elimination pathway for Losartan but a major pathway for the E-3174 metabolite .
Action Environment
The action, efficacy, and stability of this compound can be influenced by various environmental factors. For instance, the presence of other drugs can affect its metabolism and excretion . Furthermore, genetic variations in the enzymes involved in its metabolism, such as CYP3A4, CYP2C9, and UGT1A1, can also impact its pharmacokinetics and pharmacodynamics .
Biochemical Analysis
Biochemical Properties
Losartan N1-Glucuronide interacts with various enzymes, proteins, and other biomolecules. The metabolism of Losartan to this compound involves three main routes: oxidation, hydroxylation, and glucuronidation . This biotransformation is catalyzed by cytochrome P450 enzymes .
Cellular Effects
This compound, as a metabolite of Losartan, may share some of its cellular effects. For instance, Losartan has been shown to have beneficial effects on memory, neurogenesis, and cell motility in transgenic Alzheimer’s mice . It also suppresses the inflammatory response in collagen-induced arthritis by inhibiting the MAPK and NF-κB pathways in B and T cells .
Molecular Mechanism
The conversion of Losartan to this compound is an oxidation of an alcohol to a carboxylic acid . This process is catalyzed by cytochrome P450 enzymes, resulting in the formation of this compound .
Temporal Effects in Laboratory Settings
The metabolism of Losartan to this compound is a part of the drug’s pharmacokinetics. After oral administration, approximately 14% of the Losartan dose is converted to this compound . The terminal elimination half-life of Losartan ranges from 1.5 to 2.5 hours and that of this compound from 6 to 9 hours .
Dosage Effects in Animal Models
While specific studies on this compound dosage effects in animal models are limited, research on Losartan, its parent compound, has shown that it ameliorates pain in rat models of chemotherapy-induced neuropathic pain . It also has a protective effect against tubulointerstitial injury in IgA nephropathy .
Metabolic Pathways
This compound is involved in the metabolic pathways of Losartan. The conversion of Losartan to this compound is catalyzed by cytochrome P450 enzymes .
Preparation Methods
Synthetic Routes and Reaction Conditions: The synthesis of Losartan N1-Glucuronide involves the glucuronidation of losartan. This process typically requires the presence of uridine diphosphate glucuronic acid (UDPGA) and the enzyme UDP-glucuronosyltransferase (UGT). The reaction is carried out under mild conditions, usually at physiological pH and temperature .
Industrial Production Methods: Industrial production of this compound follows similar principles but is scaled up to meet commercial demands. The process involves the use of bioreactors to facilitate the enzymatic reaction, ensuring high yield and purity of the product. The reaction conditions are optimized to maximize the efficiency of the glucuronidation process .
Chemical Reactions Analysis
Types of Reactions: Losartan N1-Glucuronide primarily undergoes hydrolysis and conjugation reactions. It is relatively stable under physiological conditions and does not readily undergo oxidation or reduction .
Common Reagents and Conditions:
Hydrolysis: This reaction can occur in the presence of water and is catalyzed by enzymes such as β-glucuronidase.
Conjugation: The glucuronidation process involves UDPGA and UGT enzymes.
Major Products Formed: The major product formed from the hydrolysis of this compound is losartan, which can then be further metabolized or excreted .
Scientific Research Applications
Losartan N1-Glucuronide has several applications in scientific research:
Comparison with Similar Compounds
Losartan N2-Glucuronide: Another glucuronide metabolite of losartan, differing in the position of glucuronidation.
Losartan: The parent compound, an angiotensin II receptor antagonist used to treat hypertension.
Irbesartan: Another angiotensin II receptor antagonist with a similar mechanism of action but different chemical structure.
Uniqueness: Losartan N1-Glucuronide is unique due to its specific glucuronidation at the N1 position, which influences its solubility and excretion profile. This specific modification can affect the pharmacokinetics and pharmacodynamics of the parent drug, losartan, making it a valuable compound for studying drug metabolism and excretion .
Properties
IUPAC Name |
(2S,3S,4S,5R,6R)-6-[5-[2-[4-[[2-butyl-4-chloro-5-(hydroxymethyl)imidazol-1-yl]methyl]phenyl]phenyl]tetrazol-1-yl]-3,4,5-trihydroxyoxane-2-carboxylic acid | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C28H31ClN6O7/c1-2-3-8-20-30-25(29)19(14-36)34(20)13-15-9-11-16(12-10-15)17-6-4-5-7-18(17)26-31-32-33-35(26)27-23(39)21(37)22(38)24(42-27)28(40)41/h4-7,9-12,21-24,27,36-39H,2-3,8,13-14H2,1H3,(H,40,41)/t21-,22-,23+,24-,27+/m0/s1 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
OVOPSQNVVWGEQG-RTCYWULBSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4C5C(C(C(C(O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCCCC1=NC(=C(N1CC2=CC=C(C=C2)C3=CC=CC=C3C4=NN=NN4[C@H]5[C@@H]([C@H]([C@@H]([C@H](O5)C(=O)O)O)O)O)CO)Cl | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C28H31ClN6O7 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID30857943 | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
599.0 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
138584-34-6 | |
| Record name | beta-D-Glucopyranuronic acid, 1-(5-(4'-((2-butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl)methyl)(1,1'-biphenyl)-2-yl)-1H-tetrazol-1-yl)-1-deoxy- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0138584346 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-(4'-{[2-Butyl-4-chloro-5-(hydroxymethyl)-1H-imidazol-1-yl]methyl}[1,1'-biphenyl]-2-yl)-1-beta-D-glucopyranuronosyl-1H-tetrazole | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID30857943 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
| Record name | 1-(5-(4'-((2-BUTYL-4-CHLORO-5-(HYDROXYMETHYL)-1H-IMIDAZOL-1-YL)METHYL)(1,1'-BIPHENYL)-2-YL)-1H-TETRAZOL-1-YL)-1-DEOXY-.BETA.-D-GLUCOPYRANURONIC ACID | |
| Source | FDA Global Substance Registration System (GSRS) | |
| URL | https://gsrs.ncats.nih.gov/ginas/app/beta/substances/YJ2393SFX2 | |
| Description | The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions. | |
| Explanation | Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required. | |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.



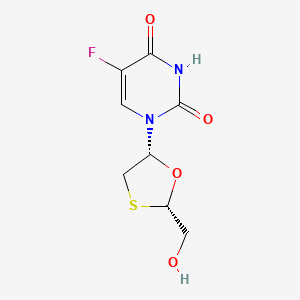
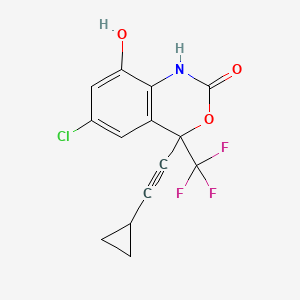
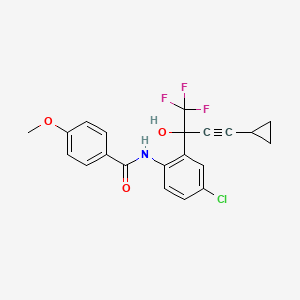
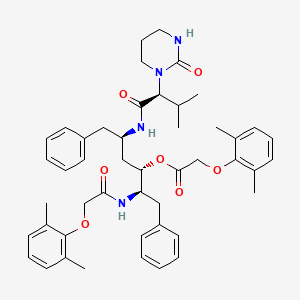
![(alphaS)-3-[2-(2,6-Dimethylphenoxy)acetyl]-N-[(1S,3S,4S)-4-[[2-(2,6-dimethylphenoxy)acetyl]amino]-3-hydroxy-5-phenyl-1-(phenylmethyl)pentyl]tetrahydro-alpha-(1-methylethyl)-2-oxo-1(2H)-pyrimidineacetamide](/img/structure/B600906.png)
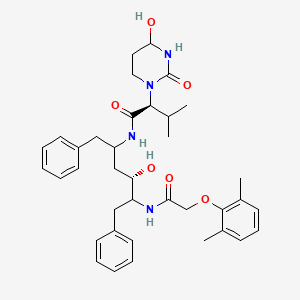
![N-[5-[[2-(2,6-dimethylphenoxy)acetyl]amino]-4-hydroxy-1,6-diphenylhexan-2-yl]-3-methyl-2-(2-oxo-1,3-diazinan-1-yl)butanamide](/img/structure/B600910.png)
